L-Tryptophan Isopropyl Ester Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)18-14(17)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
NLQCNZIZRSOJNB-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of L Tryptophan Isopropyl Ester Hydrochloride
Direct Esterification Routes and Process Intensification
Catalytic Systems for L-Tryptophan Isopropyl Ester Formation
The direct esterification of L-tryptophan to its isopropyl ester is effectively catalyzed by hydrogen chloride. A synthetic method involves first forming tryptophan hydrochloride by reacting tryptophan with hydrogen chloride gas in a suitable solvent, with an organic amine acting as a catalyst. google.com The resulting tryptophan hydrochloride then undergoes esterification with the alcohol. google.com A key aspect of this process is the continuous removal of water formed during the reaction, often achieved through azeotropic distillation, which shifts the equilibrium towards the formation of the ester product and promotes the esterification process. google.com
Optimization of Reaction Parameters for Preparative Synthesis
The optimization of reaction parameters is critical for maximizing the yield and purity of L-Tryptophan Isopropyl Ester Hydrochloride. Key variables include the molar ratios of reactants, temperature, and reaction time. General principles for optimizing esterification reactions often involve assessing factors such as acid excess, temperature, and the use of a vacuum to remove byproducts. rsc.org In the synthesis of tryptophan esters, specific molar ratios have been identified to improve process efficiency. google.com For instance, a defined ratio between tryptophan, the alcohol, the total hydrogen chloride used, and the catalytic organic amine is crucial for driving the reaction to completion. google.com The reaction is typically carried out at the reflux temperature of the solvent to ensure a sufficient reaction rate. google.com
Below is a table summarizing optimized molar ratios for the synthesis of tryptophan ester hydrochlorides as derived from patent literature.
| Parameter | Reactant 1 | Reactant 2 | Optimized Molar Ratio | Source |
| Substrate to Alcohol | Tryptophan | Alcohol | 1 : 1.1–1.5 | google.com |
| Substrate to Acid | Tryptophan | Hydrogen Chloride | 1 : 1.15–1.35 | google.com |
| Substrate to Catalyst | Tryptophan | Organic Amine | 15:1–10:1 | google.com |
This interactive table summarizes key optimized molar ratios for the synthesis of tryptophan ester hydrochlorides.
Enantioselective Synthesis and Chiral Resolution Strategies
Maintaining the stereochemical integrity of the L-enantiomer is paramount. Enantioselective synthesis aims to produce the desired stereoisomer directly, while chiral resolution strategies involve the separation of a racemic mixture.
Enzymatic Hydrolysis for Stereoisomer Separation
Enzymatic resolution is a powerful technique for separating enantiomers of amino acid esters. This method leverages the high stereospecificity of enzymes, which selectively catalyze a reaction on one enantiomer in a racemic mixture. A common strategy involves the enantioselective hydrolysis of a racemic (D,L-) tryptophan ester. researchgate.net For instance, the enzyme α-chymotrypsin can selectively hydrolyze the L-ester in a racemic mixture of D,L-α-methyl tryptophan methyl ester, leaving the unreacted D-ester. researchgate.net The resulting L-amino acid and the D-amino acid ester can then be separated. Similarly, the enzyme alcalase has been used for the selective ester hydrolysis of racemic N-acetylated amino acid methyl esters to resolve the enantiomers. mdpi.com This ability of certain hydrolases to act on ester bonds of L-amino acids while leaving the D-enantiomers unconverted is a foundational principle for the preparative resolution of these compounds. researchgate.net
Application of Chiral Auxiliaries in Tryptophan Ester Analog Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. One of the most widely used auxiliaries in the asymmetric synthesis of tryptophan analogs is the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govresearchgate.net This reagent allows for the highly diastereoselective alkylation of its lithiated form, which, after mild acid hydrolysis, yields the desired α-substituted amino acid methyl ester with high optical purity. nih.govnih.gov This strategy has been successfully applied to the synthesis of various optically active tryptophan derivatives, including halogenated tryptophans and fluorescent probes. nih.govresearchgate.net
Another approach utilizes chiral auxiliaries in asymmetric Strecker syntheses. For example, (S)-methylbenzylamine and its derivatives have been employed as chiral auxiliary reagents to facilitate the synthesis of various optically pure (S)-tryptophan analogues. scispace.com
The table below details examples of chiral auxiliaries used in the synthesis of tryptophan ester analogs.
| Chiral Auxiliary | Synthetic Strategy | Application | Source(s) |
| Schöllkopf Auxiliary | Diastereoselective alkylation | Synthesis of optically active tryptophan derivatives, fluorescent probes | nih.govresearchgate.netnih.gov |
| (S)-methylbenzylamine | Strecker amino acid synthesis | Synthesis of indole-substituted (S)-tryptophans | scispace.com |
This interactive table presents different chiral auxiliaries and their applications in the asymmetric synthesis of tryptophan ester analogs.
Crystallization-Induced Asymmetric Transformation of Tryptophan Ester Derivatives
Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for the deracemization of chiral compounds. This method combines the selective crystallization of one enantiomer from a solution with the simultaneous in-situ racemization of the undesired enantiomer remaining in the solution. This dynamic process can theoretically convert an entire racemic mixture into a single desired enantiomer, achieving a yield of up to 100%.
While the principle has been successfully applied to various amino acid derivatives, such as phenylalanine methyl esters, its application to tryptophan ester derivatives follows the same fundamental concept. ut.ac.ir The process typically involves the formation of a diastereomeric salt between the racemic tryptophan ester and a chiral resolving agent. The key to a successful CIAT is the ability of the non-crystallizing diastereomer in the solution to epimerize, or racemize, under the reaction conditions, constantly replenishing the supply of the desired enantiomer that is being removed from the equilibrium by crystallization. For amino acid esters, this racemization can often be facilitated by the presence of a base or an aldehyde.
For instance, racemic D,L-tryptophan has been shown to undergo spontaneous asymmetric resolution when co-crystallized with D,L-asparagine, indicating the potential for crystallization-based resolution methods for this amino acid and its derivatives. nih.gov In a typical CIAT setup for an amino acid ester, the racemic mixture is dissolved with a chiral acid (e.g., (2R,3R)-tartaric acid) in a suitable solvent system, and a racemization agent (e.g., an aldehyde like 5-nitrosalicylaldehyde) is added. ut.ac.ir As the desired diastereomeric salt crystallizes, the equilibrium in the solution shifts, and the undesired enantiomer is converted to the desired one, which then also crystallizes.
| Parameter | Description | Relevance to Tryptophan Ester CIAT |
| Racemization | The process of converting the undesired enantiomer into the desired one in the solution phase. ut.ac.ir | Essential for driving the equilibrium towards the desired product, potentially catalyzed by aldehydes or bases. |
| Resolving Agent | A chiral molecule that forms diastereomeric salts with the racemic mixture, enabling selective crystallization. ut.ac.ir | Chiral acids like tartaric acid are commonly used. |
| Crystallization | The selective precipitation of the less soluble diastereomeric salt from the solution. | The thermodynamic and kinetic properties of the salt determine the efficiency of the resolution. |
| Solvent System | The choice of solvent affects both the solubility of the diastereomers and the rate of racemization. | A critical factor that must be optimized for high yield and enantiomeric excess. |
Chemical Derivatization of the Indole (B1671886) Moiety and Ester Group
The structure of this compound offers multiple sites for chemical modification, primarily the indole ring and the isopropyl ester group. These sites can be functionalized through various reactions to create a diverse library of complex molecules.
The indole ring of tryptophan is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with the C3-position being the most nucleophilic and reactive site. researchgate.net However, functionalization can also be directed to other positions, such as C2, C4, and N1, depending on the reaction conditions and the directing groups present. researchgate.netnih.govnih.gov
Electrophilic Substitution: The indole nucleus readily reacts with various electrophiles. Friedel-Crafts alkylation and acylation are common methods for introducing new carbon-carbon bonds. researchgate.net For example, the reaction of tryptophan derivatives with electron-deficient alkenes in the presence of a catalyst can lead to the enantioselective synthesis of new tryptophan analogues. acs.org The indole ring can also be halogenated, nitrated, or sulfenylated. Recent methods have demonstrated the catalyst-free C2-sulfenylation of tryptophan residues in peptides using thiosulfonate reagents in trifluoroacetic acid (TFA), showcasing the unique reactivity of the indole moiety. nih.gov
Nucleophilic Reactivity: The indole nitrogen (N1) is slightly acidic and can be deprotonated under basic conditions to form a nucleophilic center. researchgate.net This allows for N-alkylation or N-acylation. Protecting the indole nitrogen is often a key step in peptide synthesis to prevent side reactions. rsc.org The C4 position of the indole ring can also be functionalized through directed metalation, where a substituent at C3 or C5 directs lithiation to the C4 position, which can then be trapped by an electrophile. nih.gov
The isopropyl ester group serves primarily as a protecting group for the carboxylic acid functionality of the tryptophan backbone. Its primary modification is its cleavage (deprotection) to yield the free carboxylic acid, which is a critical step in the synthesis of peptides or other complex molecules where the carboxyl group is needed for further coupling reactions.
Hydrolysis: The most common method for cleaving the ester is hydrolysis under either acidic or basic conditions. Basic hydrolysis, using a reagent like lithium hydroxide (B78521) (LiOH), is frequently employed.
Transesterification: The isopropyl ester can be converted to other esters, such as a methyl or ethyl ester, through transesterification by reacting it with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding primary alcohol (tryptophanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Amide Formation: The ester can be converted directly into an amide by reacting it with an amine (aminolysis). This reaction is often slower than hydrolysis and may require heating or catalysis. In one study, an activated urea (B33335) derivative of a tryptophan ester was shown to function like an active ester, reacting with glycine (B1666218) methyl ester to form a dipeptide. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.govresearchgate.net L-Tryptophan isopropyl ester, with its primary amine, is an excellent substrate for several MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govnih.gov L-tryptophan isopropyl ester can serve as the amine component, allowing for the direct incorporation of the tryptophan scaffold into complex, drug-like molecules.
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov While the primary amine of the tryptophan ester is not a direct component, the indole ring itself can participate in certain MCRs.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) (which can be derived from tryptophan), with an aldehyde or ketone, followed by an acid-catalyzed cyclization. This is a cornerstone reaction in the synthesis of many indole alkaloids and β-carbolines. encyclopedia.pub
The scaffolds generated from these MCRs are often novel, complex, and globular in shape, making them valuable for medicinal chemistry and drug discovery programs. nih.govrsc.org
| Reaction Type | Components | Product Scaffold | Role of Tryptophan Ester |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Amine Component |
| Pictet-Spengler | Tryptamine derivative, Aldehyde/Ketone | Tetrahydro-β-carboline | Precursor to the Tryptamine Component |
| Indole-based MCRs | Tryptophan/Ester, other reactants | Indole-fused heterocycles rsc.org | Nucleophilic Indole Component |
This compound as a Key Intermediate in Complex Molecule Synthesis
The utility of this compound extends beyond simple derivatization. It is a fundamental starting material for the total synthesis of numerous biologically active natural products and their analogues.
The amino acid L-tryptophan is the biochemical precursor for a vast family of over 4,100 known indole alkaloids. wikipedia.orgnih.gov In chemical synthesis, its esterified and protected forms, like the isopropyl ester hydrochloride, are indispensable for constructing these complex architectures.
Indole Alkaloids: Many synthetic routes towards indole alkaloids begin with the esterification of L-tryptophan to protect the carboxylic acid. uni-hamburg.de This allows for selective reactions on the amino group or the indole ring. For example, in the synthesis of notoamide derivatives, L-tryptophan is first converted to its methyl ester hydrochloride. uni-hamburg.de This intermediate then undergoes further steps, such as N-protection and prenylation, to build the complex polycyclic structure characteristic of these fungal alkaloids. uni-hamburg.de The ester group is typically removed or transformed in the final stages of the synthesis. The Fischer indole synthesis, a classic method for creating the indole ring, is also used in the synthesis of alkaloids starting from protected precursors. rsc.org
Peptide Analogues: In peptide chemistry, L-tryptophan isopropyl ester is used to introduce a tryptophan residue into a growing peptide chain. The ester protects the C-terminus while the N-terminus is coupled with another amino acid. The unique properties of the tryptophan side chain, with its large, electron-rich indole ring, play crucial roles in the structure and function of peptides. nih.gov Modifications to the indole ring of tryptophan within a peptide can enhance its biological properties. For example, introducing trifluoromethylthio (SCF₃) groups to the tryptophan residue in the peptide melittin (B549807) has been shown to improve its serum stability. nih.gov The synthesis of fluorescent tryptophan analogues for use as probes in protein structure and dynamics also relies on stereoselective strategies starting from protected indole intermediates. nih.gov
Cyclization Reactions Utilizing the Ester Functionality (e.g., β-Carboline formation)
The synthesis of β-carbolines, a class of compounds with significant biological activities, often utilizes L-tryptophan and its esters as key starting materials. The Pictet-Spengler reaction is a cornerstone in this synthetic strategy, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov The use of L-tryptophan esters, such as the isopropyl ester, in this reaction allows for the formation of 1,2,3,4-tetrahydro-β-carboline derivatives with a new chiral center at the C-1 position. nih.gov
The diastereoselectivity of the Pictet-Spengler reaction is a critical aspect, with the formation of either cis or trans isomers relative to the C-3 carboxylate group. nih.gov Research has shown that the reaction conditions, including the choice of solvent, temperature, and acid catalyst, can significantly influence the stereochemical outcome. For instance, kinetic control, typically at lower temperatures, tends to favor the formation of the cis product. nih.gov The ester group, such as the isopropyl ester, can influence the reaction's stereoselectivity. Studies comparing different alkyl esters of L-tryptophan have demonstrated that the steric bulk of the ester group can affect the cis/trans ratio of the resulting tetrahydro-β-carboline products. nih.gov For example, the reaction of L-tryptophan isopropyl ester with certain aldehydes has been shown to provide increased trans stereoselectivity compared to the corresponding methyl ester. mdpi.com
The general mechanism involves the initial formation of a Schiff base between the amino group of the tryptophan ester and an aldehyde. Subsequent acid-catalyzed cyclization proceeds via an electrophilic attack of the indole ring onto the iminium ion, leading to the formation of the tetrahydro-β-carboline ring system. nih.gov The resulting tetrahydro-β-carbolines can then be oxidized to the aromatic β-carboline core. A variety of oxidizing agents and conditions have been employed for this aromatization step.
Detailed research findings on the Pictet-Spengler reaction with tryptophan esters are summarized in the table below, highlighting the influence of reaction partners and conditions on the yield and stereoselectivity of β-carboline precursors.
Table 1: Diastereoselectivity in Pictet-Spengler Reactions of L-Tryptophan Esters This table is interactive. Click on the headers to sort the data.
| Tryptophan Derivative | Aldehyde | Catalyst/Solvent | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| L-Tryptophan Methyl Ester | Benzaldehyde | Trifluoroacetic acid | 4.6:1 | nih.gov |
| L-Tryptophan Isopropyl Ester | Benzaldehyde | Trifluoroacetic acid | 7.3:1 | nih.gov |
| L-Tryptophan Benzyl Ester | Benzaldehyde | Trifluoroacetic acid | 4.7:1 | nih.gov |
Oligomerization and Polymerization Studies with Tryptophan Ester Building Blocks
The incorporation of tryptophan moieties into polymers can impart unique photophysical, chiroptical, and biological properties to the resulting materials. L-tryptophan esters, including the isopropyl ester hydrochloride, serve as valuable building blocks in the synthesis of such functional polymers. Two primary strategies are employed: the polymerization of tryptophan-containing monomers and the post-polymerization modification of existing polymers with tryptophan derivatives.
In the first approach, a polymerizable group is attached to the tryptophan ester, creating a monomer that can undergo polymerization. For example, N-methacryloyl-L-(+)-tryptophan methyl ester has been copolymerized with cross-linking agents like ethylene (B1197577) glycol dimethacrylate to produce polymeric microbeads. nih.govresearchgate.net These materials have been investigated for their catalytic activity, leveraging the hydrophobic and π-stacking interactions of the tryptophan side chains. nih.gov
The second strategy involves the functionalization of a pre-formed polymer with reactive side chains with L-tryptophan esters. For instance, a copolymer of acrylic acid and itaconic acid can be reacted with L-tryptophan methyl ester hydrochloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). lew.ro This method grafts the tryptophan ester onto the polymer backbone, yielding a material with pendant tryptophan groups. lew.ro Such polymers have been studied for their fluorescence properties, with potential applications as sensors. lew.ro
The resulting tryptophan-containing polymers can exhibit interesting self-assembly behaviors. For instance, amphiphilic block copolymers synthesized from Nα-Boc-L-tryptophan have been shown to form micelles in aqueous solutions. acs.org The indole ring of tryptophan can engage in π-π stacking interactions, which can influence the secondary structure and self-assembly of the polymers. acs.org Furthermore, the "tryptophan zipper" motif, where cross-strand tryptophan residues interlock, has been exploited to stabilize β-hairpin conformations in short peptides, leading to the formation of hydrogels with dynamic properties. nih.govkennesaw.edunih.gov While these studies may not directly use this compound, they establish the principle of using tryptophan building blocks for creating structured oligomers and polymers.
The table below summarizes various approaches to the synthesis of tryptophan-containing polymers, indicating the type of tryptophan derivative used and the polymerization method.
Table 2: Synthesis of Tryptophan-Containing Polymers This table is interactive. Click on the headers to sort the data.
| Tryptophan Derivative | Polymerization Method | Resulting Polymer | Application Studied | Reference |
|---|---|---|---|---|
| N-methacryloyl-L-(+)-tryptophan methyl ester | Suspension Copolymerization | Cross-linked microbeads | Heterogeneous catalysis | nih.govresearchgate.net |
| L-tryptophan methyl ester hydrochloride | Post-polymerization functionalization | Copolyacrylate with pendant tryptophan | Fluorescent sensors | lew.ro |
| Nα-Boc-L-tryptophan Nα-carboxy anhydride (B1165640) | Ring Opening Polymerization | Amphiphilic triblock copolymers | Drug delivery | acs.org |
Rigorous Analytical and Spectroscopic Characterization Techniques for L Tryptophan Isopropyl Ester Hydrochloride
Chromatographic Method Development for Purity and Enantiomeric Purity Assessment
Chromatographic techniques are essential for separating L-Tryptophan Isopropyl Ester Hydrochloride from starting materials, byproducts, and its corresponding D-enantiomer. The development of robust methods is critical for ensuring the chemical and optical purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and, crucially, the enantiomeric excess of chiral molecules like this compound. The use of Chiral Stationary Phases (CSPs) is fundamental for the separation of enantiomers. nih.gov
Chirality has become a vital consideration in the pharmaceutical and chemical industries because enantiomers of the same compound can exhibit significantly different pharmacological effects. hplc.eu Consequently, regulatory bodies often require strict control over the enantiomeric purity of chiral drugs and intermediates. Chiral HPLC has become an indispensable tool for both analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers. hplc.eu
For tryptophan derivatives, polysaccharide-based and Cinchona alkaloid-based CSPs have shown excellent enantioseparation capabilities. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, often provide high enantioselectivity for a wide range of compounds. nih.gov Zwitterionic CSPs, derived from Cinchona alkaloids, are also highly effective, particularly for amino acids and their derivatives, enabling efficient separation under specific mobile phase conditions. nih.gov The selection of the appropriate CSP and mobile phase is determined empirically through a screening process. Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with an alcohol such as ethanol (B145695) or isopropanol (B130326) for normal-phase chromatography, or polar organic solvents for other modes. hplc.eu
Table 1: Illustrative HPLC-CSP Method Parameters for Tryptophan Ester Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak® ZWIX(+) (Cinchona alkaloid-based zwitterionic CSP) |
| Mobile Phase | Methanol (B129727)/Water (98/2) with Formic Acid (25-75 mM) and Diethylamine (20-50 mM) additives nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: This table presents typical starting conditions for method development based on the analysis of similar tryptophan derivatives. Optimization would be required for this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Amino acid esters, including L-Tryptophan Isopropyl Ester, are generally not volatile enough for direct GC analysis due to the presence of the polar amino group. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy involves acylation of the primary amino group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to create N-acyl derivatives, which significantly increases volatility. The resulting N-trifluoroacetyl-L-tryptophan isopropyl ester can then be readily analyzed by GC.
The choice of a chiral capillary column, such as those coated with cyclodextrin (B1172386) derivatives (e.g., Chirasil-Val), allows for the simultaneous assessment of both chemical and enantiomeric purity. The flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.
Table 2: Representative GC Method Parameters for Derivatized Tryptophan Ester
| Parameter | Condition |
|---|---|
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) in Dichloromethane |
| Column | Chirasil-Val Capillary Column (25 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
Note: This table outlines a general approach. Specific temperatures and ramp rates must be optimized for the particular derivative of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the esterification of L-tryptophan to form its isopropyl ester. rjpbcs.comyoutube.com
In this application, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material (L-tryptophan) and, if available, the pure product. youtube.com The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. rjpbcs.com
As the reaction proceeds, the spot corresponding to L-tryptophan will diminish in intensity, while the spot for the L-Tryptophan Isopropyl Ester product will appear and intensify. youtube.com The product, being less polar than the zwitterionic starting amino acid, will have a higher retention factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible. youtube.com Visualization is typically achieved using a UV lamp (as the indole (B1671886) ring is UV-active) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.
Table 3: Example TLC System for Monitoring Tryptophan Esterification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
| Observation | Rf (L-Tryptophan) < Rf (L-Tryptophan Isopropyl Ester) |
Note: The mobile phase composition may require adjustment to achieve optimal separation (Rf values between 0.2 and 0.8).
Advanced Spectroscopic Methods for Structural and Conformational Analysis
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of this compound, confirming the presence of all key functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) techniques are employed for a complete assignment.
In the ¹H NMR spectrum of this compound, characteristic signals confirming the structure would include:
Indole Ring Protons: A set of multiplets in the aromatic region (approx. 7.0-7.6 ppm). chemicalbook.com The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). chemicalbook.comnih.gov
Alpha-Proton (α-H): A triplet or doublet of doublets adjacent to the amino and ester groups.
Beta-Protons (β-CH₂): A pair of diastereotopic protons appearing as a multiplet, coupled to the alpha-proton.
Isopropyl Group: A septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups, which is a distinctive feature of the isopropyl ester.
Ammonium (B1175870) Protons (-NH₃⁺): A broad signal resulting from the protonated amino group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the ester carbonyl carbon (~170 ppm), the carbons of the indole ring, the alpha- and beta-carbons, and the carbons of the isopropyl group. chemicalbook.com
2D NMR experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships (e.g., between the α-H and β-CH₂), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for unambiguous assignment of all signals.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | ~11.1 | br s |
| Aromatic C-H | 7.0 - 7.6 | m |
| Isopropyl -CH | ~4.9 | septet |
| Alpha-CH | ~4.2 | t |
| Beta-CH₂ | ~3.3 | m |
| Isopropyl -CH₃ | ~1.2 | d |
Note: These are estimated values based on data for L-tryptophan and other amino acid esters. Actual shifts may vary. chemicalbook.comchemicalbook.com
Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~170 |
| Aromatic C | 110 - 136 |
| Isopropyl -CH | ~70 |
| Alpha-CH | ~54 |
| Beta-CH₂ | ~27 |
Note: These are estimated values based on published data for similar structures. chemicalbook.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides direct evidence for the success of the esterification reaction.
Key characteristic absorption bands include:
Ester Carbonyl (C=O) Stretch: A strong, sharp peak typically found in the range of 1730-1750 cm⁻¹. This band is a definitive indicator of the ester functional group and its appearance confirms the conversion from the carboxylic acid of L-tryptophan. researchgate.net
N-H Stretches: The spectrum will show multiple N-H stretching bands. The indole N-H stretch appears as a sharp peak around 3400 cm⁻¹. researchgate.net The ammonium group (-NH₃⁺) of the hydrochloride salt gives rise to a broad absorption band between 2500-3200 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the isopropyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches from the indole ring appear just above 3000 cm⁻¹. researchgate.net
C-O Stretch: A strong band corresponding to the C-O single bond of the ester is typically seen in the 1100-1300 cm⁻¹ region.
Comparing the spectrum of the product with that of the starting material (L-tryptophan) would clearly show the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp ester C=O stretch, confirming the reaction's success. nist.gov
Table 6: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Indole N-H Stretch | ~3400 | Medium, Sharp |
| Ammonium N-H Stretch | 2500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| Ester C=O Stretch | 1730 - 1750 | Strong, Sharp |
Note: Values are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull). researchgate.netnist.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic spectroscopic properties of this compound are primarily dictated by the indole ring of the tryptophan moiety, which acts as the chromophore and fluorophore.
UV-Vis Absorption: The absorption spectrum is characterized by a strong peak at approximately 280 nm. nih.gov This absorption is a hallmark of the indole ring system within the tryptophan structure. nih.gov The molar absorptivity and the precise wavelength of maximum absorbance (λmax) are generally insensitive to the esterification of the carboxyl group, as this modification is electronically distant from the indole ring system. nih.gov Therefore, the UV-Vis spectrum serves as a reliable method for the quantification of the compound in solution.
Fluorescence Spectroscopy: L-Tryptophan and its derivatives are known for their intrinsic fluorescence, a property that is highly sensitive to the local environment. nist.govmdpi.com When excited at its absorption maximum (around 280-295 nm), this compound is expected to exhibit a broad emission spectrum with a maximum (λem) typically in the range of 350-360 nm in aqueous solutions. nih.govnih.govnist.gov The exact emission maximum and quantum yield are highly dependent on the polarity of the solvent, temperature, and the presence of quenching agents. nist.govresearchgate.net This sensitivity makes fluorescence spectroscopy a powerful tool for studying interactions and conformational changes. nih.govmdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation (e.g., ESI, EI, CI)
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is particularly well-suited for this polar, salt-form compound.
Molecular Weight Confirmation: The chemical formula for this compound is C₁₄H₁₉ClN₂O₂. cymitquimica.com Its molecular weight is 282.77 g/mol . cymitquimica.com In positive-ion ESI-MS, the compound is expected to be detected primarily as the protonated molecule of the free ester, [M+H]⁺, at an m/z corresponding to the loss of HCl, which would be approximately 247.14.
Fragmentation Pattern: Tryptophan and its derivatives exhibit characteristic fragmentation patterns that can be analyzed using tandem mass spectrometry (MS/MS). nih.govrsc.org A common fragmentation pathway induced by ESI involves the dissociation of the N-Cα bond. nih.govrsc.org This process typically results in a major fragment ion corresponding to the loss of the amino group and side chain, leading to a spiro[cyclopropane-indolium] backbone. nih.gov The presence of the α-carboxyl ester group influences fragmentation, but the indole-related fragments remain key identifiers. rsc.org This predictable fragmentation is crucial for structural confirmation and for developing highly selective quantitative methods, such as multiple reaction monitoring (MRM). mdpi.comresearchgate.net
Investigation of Solution Behavior and Phase Equilibria
Understanding the behavior of this compound in solution is fundamental for designing and optimizing crystallization, purification, and formulation processes.
Solubility Determination in Various Solvent Systems
Research has shown that the solubility of L-Tryptophan Methyl Ester Hydrochloride is highly dependent on both the solvent and the temperature. figshare.comacs.org The solubility generally increases with rising temperature across all tested solvents. figshare.comacs.org A study measuring its solubility in twelve pure solvents from 283.2 K to 323.2 K found that polar protic solvents like methanol and water afforded the highest solubility, while less polar or aprotic solvents like ethyl acetate (B1210297) and acetonitrile (B52724) resulted in the lowest solubility. figshare.comacs.org This behavior is attributed to factors like solvent polarity, hydrogen bonding capability, and cohesive energy density. figshare.com
The following table presents the mole fraction solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride in various solvents at 298.2 K, illustrating the significant impact of the solvent system.
| Solvent | Mole Fraction Solubility (x₁) at 298.2 K |
|---|---|
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from studies on L-Tryptophan Methyl Ester Hydrochloride. figshare.comacs.org
Given the structural similarity, this compound is expected to follow a similar trend, exhibiting higher solubility in polar alcohols and water compared to esters and nitriles.
Thermodynamic Modeling of Solubility and Mixing Properties (e.g., Apelblat, NRTL, Margules models)
To correlate experimental solubility data and predict solubility at different temperatures, various thermodynamic models are employed. For amino acid derivatives like L-Tryptophan Methyl Ester Hydrochloride, the modified Apelblat model, the non-random two-liquid (NRTL) model, and the Margules model have been successfully used. figshare.comacs.org
Modified Apelblat Model: This semi-empirical equation is widely used to correlate solubility with temperature and often shows excellent agreement with experimental data for pharmaceutical compounds. researchgate.net
NRTL Model: This model is based on the concept of local composition and is effective in describing the phase equilibria of liquid mixtures. researchgate.net
Margules Model: This is another activity coefficient model used to describe the non-ideal behavior of liquid mixtures.
In studies on L-Tryptophan Methyl Ester Hydrochloride, all three models provided a good correlation with the experimental data. figshare.com Furthermore, thermodynamic properties of mixing calculated using the NRTL model indicated that the dissolution process was spontaneous and driven by an increase in entropy. figshare.comacs.org Such modeling is essential for process simulation and optimization of crystallization procedures.
Crystallization Process Development and Solvent Screening
The development of an effective crystallization process is crucial for obtaining a product with high purity and desired physical properties. This process relies heavily on the solubility data and thermodynamic understanding of the compound. researchgate.net
Solvent Screening: The first step is to screen for suitable solvents. An ideal crystallization solvent (or solvent/anti-solvent system) is one in which the compound has high solubility at a high temperature and low solubility at a low temperature, facilitating high recovery through cooling crystallization. mdpi.com Alternatively, an anti-solvent crystallization process can be used, where the compound is dissolved in a good solvent, and a second solvent in which it is poorly soluble (an anti-solvent) is added to induce precipitation. google.com Based on the solubility patterns of related compounds, a system using a polar solvent like methanol, ethanol, or isopropanol as the solvent and a less polar solvent like ethyl acetate as an anti-solvent could be effective for this compound. figshare.commdpi.com
Process Control: Key parameters in the crystallization process include the rate of cooling, agitation speed, and the degree of supersaturation. mdpi.com Controlling these factors is essential for influencing crystal size, shape (habitus), and polymorphic form, which in turn affect downstream processes like filtration and drying. google.commun.ca For L-Tryptophan, crystallization from water-alcohol mixtures has been studied to control these attributes. mdpi.com Similar strategies would be applicable to its isopropyl ester derivative.
Computational Chemistry and Theoretical Modeling of L Tryptophan Isopropyl Ester Hydrochloride
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical studies are fundamental to understanding the intrinsic electronic properties of L-Tryptophan Isopropyl Ester Hydrochloride. These methods provide a detailed description of the electron distribution and its implications for the molecule's chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in determining the optimized molecular geometry and exploring its potential energy surface. nih.govcyberleninka.ru These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The exploration of the energy landscape reveals various stable conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and preferred spatial arrangements. nih.govcyberleninka.ru
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
|---|---|
| Cα-Cβ Bond Length | ~1.54 Å |
| C=O Bond Length (Ester) | ~1.21 Å |
| C-O Bond Length (Ester) | ~1.35 Å |
| N-H Bond Length (Amine) | ~1.02 Å |
| Cα-Cβ-Cγ-Cδ Dihedral Angle | Multiple low-energy conformations |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com For this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO is often distributed over the ester and protonated amine groups. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | ~ -6.5 eV | Indole Ring |
| LUMO | ~ -1.2 eV | Ester and Ammonium (B1175870) Groups |
| HOMO-LUMO Gap | ~ 5.3 eV | - |
Electrostatic Potential and Charge Distribution Mapping (e.g., Mulliken Charges)
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. mdpi.comresearchgate.net The MEP map of this compound would show negative potential (electron-rich regions) around the oxygen atoms of the ester group and the π-system of the indole ring, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (electron-poor regions) would be concentrated around the hydrogen atoms of the protonated amine group and the indole N-H group, highlighting sites for nucleophilic attack. researchgate.net Mulliken population analysis provides a quantitative measure of the partial atomic charges, further detailing the charge distribution across the molecule. researchgate.net
Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks
Non-covalent interactions, particularly hydrogen bonds, play a crucial role in the structure and function of biomolecules. basicmedicalkey.com In this compound, the protonated amine group and the N-H group of the indole ring can act as hydrogen bond donors. mdpi.comnih.gov The oxygen atoms of the ester group can serve as hydrogen bond acceptors. Intramolecular hydrogen bonds can influence the conformational preferences of the molecule. nih.gov In a condensed phase, intermolecular hydrogen bonding with solvent molecules or other solute molecules will be significant in determining its solubility and aggregation properties.
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.
Conformational Ensemble Analysis in Solution and Gas Phase
Conformational analysis of this compound reveals the accessible conformations and their relative populations in different environments. In the gas phase, the molecule's conformations are primarily governed by intramolecular interactions, such as hydrogen bonding and steric effects. cyberleninka.runih.gov In solution, the interactions with solvent molecules become critical. rsc.org MD simulations can be used to sample the vast conformational space of the molecule in both the gas phase and in various solvents. nih.gov This analysis provides a detailed picture of the conformational ensemble, which is essential for understanding the molecule's biological activity and physical properties. mendeley.com The results of such simulations can be compared with experimental data from techniques like NMR to validate the computational models. rsc.org
Interconversion Pathways and Energy Barriers
The study of interconversion pathways and their associated energy barriers is crucial for understanding the conformational landscape and dynamic behavior of a molecule. For this compound, this would involve mapping the potential energy surface (PES) to identify stable conformers and the transition states that connect them.
Theoretical investigations would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of various molecular geometries. The process involves rotating key dihedral angles, such as those around the Cα-Cβ and Cβ-Cγ bonds of the tryptophan side chain and the Cα-C(O) bond of the ester group, to identify all possible low-energy structures.
Table 1: Hypothetical Energy Barriers for Conformational Interconversion of this compound
| Interconversion Pathway | Dihedral Angle(s) Involved | Calculated Energy Barrier (kcal/mol) | Computational Method |
| Conformer A ↔ Conformer B | Cα-Cβ | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| Conformer B ↔ Conformer C | Cβ-Cγ | Data Not Available | DFT (e.g., B3LYP/6-31G) |
| Ester Rotamer 1 ↔ Ester Rotamer 2 | Cα-C(O)O-C(isopropyl) | Data Not Available | DFT (e.g., B3LYP/6-31G*) |
This table is illustrative and highlights the type of data that would be generated from a dedicated computational study. The values are placeholders due to the absence of specific research.
The energy barriers between these conformers determine the rates of interconversion at a given temperature. These barriers are located by identifying the transition state structures on the PES, which are first-order saddle points. The energy difference between a stable conformer and a transition state represents the activation energy for that particular conformational change.
Spectroscopic Property Prediction and Interpretation
Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data, offering insights that complement experimental findings.
Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TDDFT) is a standard method for calculating the electronic absorption spectra of molecules. This approach would be used to predict the ultraviolet-visible (UV-Vis) spectrum of this compound by calculating the energies of its electronic excited states.
The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For tryptophan derivatives, the electronic transitions are typically associated with the π → π* transitions within the indole ring. The presence of the isopropyl ester and hydrochloride groups may induce subtle shifts in the absorption maxima compared to L-tryptophan itself, due to changes in the electronic environment.
Prediction of Vibrational and NMR Spectroscopic Parameters
Vibrational Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. By computing the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and Raman spectra. Key vibrational modes for this compound would include the N-H stretches of the ammonium group, the C=O stretch of the ester, and various vibrations of the indole ring.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), is another strength of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and the assignment of experimental NMR signals.
Table 2: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Parameter | Predicted Value | Computational Method |
| Electronic Transition (λmax) | Data Not Available | TDDFT |
| Vibrational Frequency (C=O stretch) | Data Not Available | DFT (e.g., B3LYP/6-31G*) |
| ¹H NMR Chemical Shift (α-proton) | Data Not Available | GIAO-DFT |
| ¹³C NMR Chemical Shift (C=O carbon) | Data Not Available | GIAO-DFT |
This table illustrates the expected outputs from spectroscopic prediction studies. Specific values are not provided as they have not been reported in the literature.
Nonlinear Optical Properties Prediction
The investigation of nonlinear optical (NLO) properties involves calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.) in the presence of an external electric field. These properties are fundamental to understanding how a material interacts with intense light and are crucial for applications in optoelectronics and photonics.
Computational methods, particularly DFT, can be employed to predict these NLO properties. For a molecule like this compound, the calculations would focus on determining the first hyperpolarizability (β), which governs the second-harmonic generation (SHG) response. The magnitude of β is sensitive to the molecular structure, electron delocalization, and the presence of donor-acceptor groups. While studies have been performed on L-Tryptophan Hydrochloride, indicating its potential as a nonlinear optical material, specific predictions for the isopropyl ester derivative are currently unavailable.
Biochemical and Enzymatic Research Utilizing L Tryptophan Isopropyl Ester Hydrochloride As a Chemical Probe
Substrate Specificity and Kinetic Studies of Tryptophan-Modifying Enzymes
The unique chemical structure of L-tryptophan isopropyl ester hydrochloride makes it a versatile tool for probing the active sites and catalytic mechanisms of a range of enzymes. By comparing the enzymatic response to this modified substrate with that of native L-tryptophan, researchers can gain insights into the steric and electronic requirements of enzyme active sites.
Tryptophan aminotransferases (TATs) are a class of enzymes that catalyze the transfer of an amino group from L-tryptophan to an α-keto acid, a crucial step in tryptophan metabolism. nih.govwikipedia.org Studies on the substrate specificity of these enzymes are essential for understanding their biological roles and for their application in biocatalysis. While direct kinetic data for this compound with tryptophan aminotransferases is not extensively documented, the general substrate preferences of these enzymes offer valuable insights.
Aminotransferases are known to recognize the core amino acid structure. The presence of the isopropyl ester group at the carboxyl terminus introduces significant steric bulk compared to the free carboxylate of L-tryptophan. The ability of a specific tryptophan aminotransferase to accept this compound as a substrate would depend on the architecture of its active site. A more open and accessible active site might accommodate the esterified tryptophan, whereas a sterically hindered active site would likely show significantly reduced or no activity.
Kinetic studies with analogous amino acid esters and other aminotransferases have shown that the nature of the ester group can influence both the binding affinity (Km) and the catalytic rate (kcat). For instance, if this compound does bind to a tryptophan aminotransferase, the rate of transamination would likely be lower than that for L-tryptophan due to potential suboptimal positioning within the active site and altered electronic effects of the esterified carboxyl group. Such studies are pivotal in mapping the substrate-binding pockets of these enzymes and in engineering novel biocatalysts with altered substrate specificities.
Tryptophan Decarboxylases: These enzymes are responsible for the conversion of L-tryptophan to tryptamine (B22526), a precursor for the synthesis of important compounds like serotonin (B10506) and melatonin. wikipedia.orgnih.gov The substrate specificity of tryptophan decarboxylases has been a subject of interest for their application in the production of tryptamine and its derivatives. nih.gov Research has shown that some tryptophan decarboxylases exhibit a degree of promiscuity, accepting various tryptophan analogs as substrates. nih.govresearchgate.net
A study on a catalytically promiscuous tryptophan decarboxylase from Camptotheca acuminata demonstrated that this enzyme could catalyze the decarboxylation of L-tryptophan methyl ester. nih.gov This finding suggests that the presence of an ester group at the carboxyl terminus does not completely abolish substrate recognition and catalysis. It is therefore plausible that this compound could also serve as a substrate for certain tryptophan decarboxylases, likely with altered kinetic parameters compared to the native substrate, L-tryptophan. The larger isopropyl group might present a greater steric hindrance than a methyl group, potentially leading to a lower reaction rate.
Tryptophan Oxidases: Tryptophan oxidases are enzymes that catalyze the oxidation of L-tryptophan, often targeting the indole (B1671886) ring or the side chain. nih.govnih.gov The use of this compound as a chemical probe can help elucidate the substrate requirements of these enzymes. For an oxidase to act on this molecule, it must be able to accommodate the esterified side chain within its active site. The reactivity would also depend on whether the enzyme's mechanism is sensitive to the electronic changes brought about by the esterification of the carboxyl group.
For example, tryptophan side-chain oxidase (TSO) degrades tryptophan and has been studied for its potential anticancer properties. nih.govnih.gov Investigating the activity of TSO with this compound could reveal whether the free carboxylate is essential for binding or catalysis. If the enzyme retains activity, it would indicate a degree of flexibility in its active site.
The isopropyl ester linkage in this compound makes it an excellent substrate for studying the hydrolytic activity of esterases and proteases. Many proteases, such as chymotrypsin (B1334515) and trypsin, exhibit broad substrate specificity and can catalyze the hydrolysis of ester bonds in addition to their primary function of cleaving peptide bonds. libretexts.orgacs.orgnih.gov
The following table summarizes representative kinetic parameters for the chymotrypsin-catalyzed hydrolysis of different tryptophan derivatives, illustrating the enzyme's activity on ester substrates.
Table 1: Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of Tryptophan Derivatives
| Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| N-Acetyl-L-tryptophan ethyl ester | 27.5 | 0.08 | 3.4 x 105 |
| N-Acetyl-L-tryptophan amide | 0.026 | 3.1 | 8.4 |
| N-Acetyl-L-tryptophan p-nitrophenyl ester | - | - | 1.3 x 105 |
Data is illustrative and compiled from various sources to show the range of chymotrypsin activity. Specific conditions may vary.
This hydrolytic activity of proteases and esterases towards this compound is also a critical consideration in its use as a prodrug or in other biological applications where the controlled release of L-tryptophan is desired.
Biocatalytic Synthesis and Enzymatic Transformations
The use of enzymes in organic synthesis offers numerous advantages, including high selectivity and mild reaction conditions. This compound and related compounds are valuable building blocks in these biocatalytic processes.
Chemo-enzymatic synthesis combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. This approach is particularly useful for the production of chiral compounds like amino acid derivatives. rawdatalibrary.net Enzymes such as lipases and proteases are widely used for the kinetic resolution of racemic mixtures of amino acid esters. researchgate.net
In a typical resolution process, a racemic mixture of an amino acid ester is treated with a hydrolase in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, the enantiomers of β-tryptophan ethyl ester have been prepared through a chemo-enzymatic route where the key step was the enantioselective N-acylation of a β-amino nitrile intermediate catalyzed by a lipase. researchgate.net
While a direct chemo-enzymatic synthesis of this compound is not prominently described, the principles of enzymatic resolution and synthesis of amino acid esters are well-established and could be applied. For instance, L-tryptophan could be chemically esterified to the isopropyl ester, and then an enzyme could be used to resolve the racemic mixture if a racemic starting material was used. Alternatively, enzymes could be used to directly catalyze the esterification of L-tryptophan with isopropanol (B130326), though this is often less efficient than chemical methods.
The development of novel biocatalytic pathways often involves the use of engineered enzymes and the design of multi-enzyme cascades. Amino acid esters are valuable intermediates in these pathways as the ester group can serve as a protecting group or can be transformed in a subsequent enzymatic step.
Tryptophan synthase is a particularly versatile enzyme in this context. It catalyzes the synthesis of L-tryptophan from indole and serine. nih.govwikipedia.org Directed evolution has been used to create variants of tryptophan synthase with broadened substrate scope, enabling the synthesis of a wide range of non-canonical amino acids. nih.govresearchgate.net These engineered enzymes can accept various indole derivatives as substrates. While tryptophan synthase itself does not directly act on tryptophan esters, the products of its catalysis can be subsequently esterified, or esterified amino acid precursors could potentially be used in novel engineered pathways.
For example, a biocatalytic cascade could be envisioned where an engineered enzyme first synthesizes a novel tryptophan analog, which is then esterified to the isopropyl ester in a subsequent enzymatic or chemical step. Conversely, a pathway could be designed where an α-amino ester is a substrate for a transaminase or another enzyme to produce a novel compound. The use of protoglobin nitrene transferases for the enantioselective amination of carboxylic acid esters to produce α-amino esters, including isopropyl esters, highlights the potential for developing novel biocatalytic routes to these valuable molecules. nih.gov
The following table lists the compounds mentioned in this article.
Chemical Biology Applications in Protein Science
Incorporation into Peptides and Proteins for Structural Probes
There is no available research documenting the incorporation of this compound into peptides and proteins to serve as a structural probe.
Probing Enzyme Active Site Recognition and Mechanism
There is no available research on the use of this compound to investigate enzyme active site recognition or to elucidate enzymatic mechanisms.
Advanced Research Applications and Utility in Standards Development
Role as a Reference Standard in Pharmaceutical and Food Analysis Research
In the highly regulated fields of pharmaceutical and food analysis, the accuracy and reliability of analytical measurements are paramount. L-Tryptophan Isopropyl Ester Hydrochloride serves as a certified reference material (CRM) and pharmaceutical secondary standard, providing a benchmark against which analytical tests are performed. These standards are essential for quality control laboratories and manufacturers, offering a reliable and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com
The development of new analytical methods requires a well-characterized standard to ensure the procedure is accurate, precise, and specific for the intended analyte. This compound is suitable for a range of analytical applications, including method development for both qualitative and quantitative analyses in pharmaceutical and food testing. sigmaaldrich.com
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. Using a certified reference material like this compound is fundamental to this process, which typically involves assessing several key parameters as outlined by regulatory bodies like the International Council for Harmonisation (ICH).
Key Validation Parameters Using a Reference Standard:
| Parameter | Role of this compound Standard |
|---|---|
| Specificity | Used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. |
| Linearity | A series of dilutions of the standard are prepared to demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Accuracy | The standard is added (spiked) into a sample matrix at known concentrations to determine how close the method's measurements are to the true value. |
| Precision | The method's consistency is tested by repeatedly analyzing the standard to measure repeatability (short-term) and intermediate precision (within-laboratory variations). |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The standard is used to determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. |
Ensuring the purity of active pharmaceutical ingredients (APIs) and food components is a critical aspect of quality control. This compound, as a high-purity reference standard, is instrumental in impurity profiling. lgcstandards.com It allows analysts to accurately identify and quantify the main component in a sample, which in turn enables the detection and measurement of any related impurities or degradation products.
In quality control testing, this reference material is used for routine release testing of pharmaceutical batches and for quality assessment of food and beverage products. sigmaaldrich.com Its use ensures that products consistently meet predefined quality specifications. These secondary standards offer multi-traceability to primary standards from major pharmacopoeias such as the USP, EP, and BP, where available, ensuring global regulatory compliance.
Exploration in Materials Science and Organic Electronics
The unique chemical structure of tryptophan and its derivatives, featuring a chiral center and an indole (B1671886) ring, makes them attractive building blocks for novel functional materials.
The arrangement of molecules in a solid-state crystal lattice dictates many of a material's physical properties. Research into the crystal structures of tryptophan derivatives, such as L-tryptophan hydrochloride and hydrobromide, provides foundational knowledge for materials science. nih.gov Different crystalline forms, or polymorphs, of a single compound can exhibit varied properties, including solubility, stability, and optical behavior. A comprehensive study of L-tryptophan itself revealed a highly complex, disorder-free structure with 16 molecules in the asymmetric unit, highlighting the intricate packing arrangements these molecules can adopt. researchgate.net Understanding and controlling the crystallization process of compounds like this compound is a key step in designing functional materials where specific solid-state properties are desired.
Researchers are actively incorporating tryptophan derivatives into new materials to leverage their inherent properties for advanced applications. The indole group in tryptophan is a natural chromophore, making it a candidate for creating materials with unique optical and electronic characteristics.
For instance, new chiral polyimides have been synthesized using an L-tryptophan-based diamine. tandfonline.com These materials demonstrate high thermal stability and a low dielectric constant, properties that are valuable in electronics. tandfonline.com In another area of research, an organic nonlinear optical (NLO) material, L-tryptophan p-nitrophenol trisolvate (LTPN), was synthesized and grown as a single crystal. nih.gov This material exhibits second harmonic generation (SHG) efficiency, a key property for applications in lasers and optical communications. nih.gov Such studies demonstrate the potential for developing a new class of functional materials by chemically modifying the tryptophan scaffold.
Examples of Tryptophan-Based Functional Materials
| Material | Base Compound | Key Findings & Potential Applications |
|---|---|---|
| Chiral Polyimide | L-tryptophan-based diamine | High thermal stability, low dielectric constant; suitable for microelectronics and aerospace applications. tandfonline.com |
| LTPN Single Crystal | L-tryptophan p-nitrophenol trisolvate | Exhibits nonlinear optical (NLO) properties (second harmonic generation); potential use in laser technology and optical data processing. nih.gov |
| PbS Nanocrystalline Thin Films | L-tryptophan (dopant) | Doping with L-tryptophan modifies the optical properties of the films, increasing the band gap energy, which is relevant for semiconductor and optical switch devices. researchgate.net |
Novel Synthetic Reagent Development and Catalyst Screening
The functional groups and inherent chirality of this compound make it a valuable chiral building block in organic synthesis. It serves as a starting material or intermediate for creating more complex molecules, particularly in the development of new pharmaceuticals. For example, L-tryptophan ester hydrochlorides are used as precursors in the highly stereoselective synthesis of cis- or trans-1,3-disubstituted-tetrahydro-β-carbolines, a structural motif found in many biologically active compounds. researchgate.net
Furthermore, the field of asymmetric catalysis utilizes chiral molecules to direct chemical reactions towards a specific stereoisomer. L-tryptophan has been immobilized on supports like cellulose (B213188) to create efficient and recyclable heterogeneous chiral catalysts. rsc.org These catalysts have proven effective in reactions such as the asymmetric Henry reaction, producing high yields and excellent enantioselectivity. rsc.org Similarly, metal-organic frameworks (MOFs) incorporating tryptophan have been investigated for their catalytic activity in reactions like the cycloaddition of CO2 with epoxides. acs.org While these examples may not use the isopropyl ester derivative specifically, they establish a clear precedent for the utility of the L-tryptophan framework in developing novel reagents and catalytic systems.
Q & A
Q. What are the established synthetic routes for L-Tryptophan Isopropyl Ester Hydrochloride, and what reagents are typically employed?
this compound is commonly synthesized via esterification of L-tryptophan using thionyl chloride (SOCl₂) and isopropyl alcohol. The reaction typically proceeds under anhydrous conditions at low temperatures (−42°C to 0°C) to minimize side reactions. The hydrochloride salt is precipitated using solvents like petroleum ether or diethyl ether . Key reagents include SOCl₂ (for carboxyl group activation) and isopropyl alcohol (esterifying agent). Purity is confirmed via NMR and HPLC .
Q. Which analytical techniques are standard for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Used to verify structural integrity, particularly the esterification of the carboxyl group and the indole ring protons.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities (e.g., unreacted starting materials or by-products).
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Melting Point Analysis: Validates crystallinity and salt formation (typical range: 220–225°C with decomposition) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in airtight containers, protected from light and moisture, at room temperature .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Control: Lower reaction temperatures (−42°C) reduce racemization and side-product formation .
- Solvent Selection: Anhydrous methanol or isopropyl alcohol minimizes hydrolysis.
- Catalyst Use: N,N-Diisopropylethylamine (DIPEA) can enhance esterification efficiency in peptide synthesis applications .
- Scale-Up Considerations: Batch processes with stirred-tank reactors improve reproducibility at multi-gram scales .
Q. What methodologies are effective for detecting and quantifying trace impurities in this compound?
- HPLC with UV Detection: Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities like unreacted L-tryptophan or isopropyl ester derivatives .
- LC-MS/MS: Identifies low-abundance impurities (e.g., Aceclofenac Isopropyl Ester) via fragmentation patterns .
- Forced Degradation Studies: Expose the compound to heat, light, and humidity to profile degradation products .
Q. How can stability studies be designed to assess this compound under varying storage conditions?
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 30 days.
- Photostability: Expose to UV light (ICH Q1B) to evaluate indole ring oxidation or ester hydrolysis .
- Long-Term Stability: Conduct real-time studies at 25°C/60% humidity for 12–24 months .
Q. What experimental strategies are used to investigate the role of this compound in alkaloid synthesis?
- Prenylation Reactions: Use prenyltransferases or chemical agents (e.g., dimethylallyl pyrophosphate) to modify the indole ring for alkaloid precursors .
- Solid-Phase Peptide Synthesis (SPPS): Incorporate the ester into peptide chains to study bioactivity .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., methyl or ethyl esters) to compare antibacterial or neuroactive properties .
Methodological Considerations for Data Analysis
- Contradictory Yield Data: Reconcile discrepancies by comparing reaction scales, solvent purity, and catalyst batches across studies .
- Reproducibility Challenges: Document detailed protocols for reagent preparation (e.g., anhydrous conditions) and validate analytical methods with internal standards .
- Ecotoxicity Data Gaps: Conduct Daphnia magna or algal growth inhibition assays to address missing environmental impact data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
